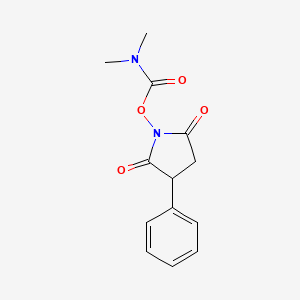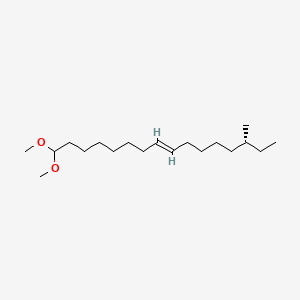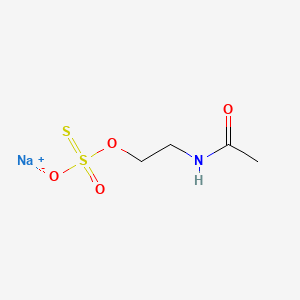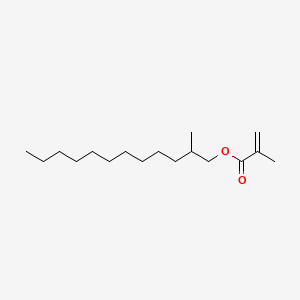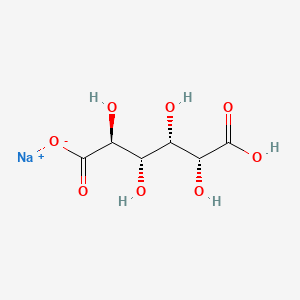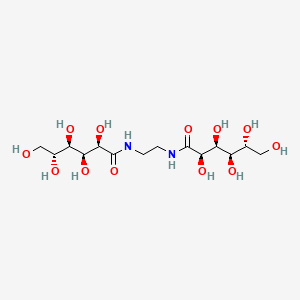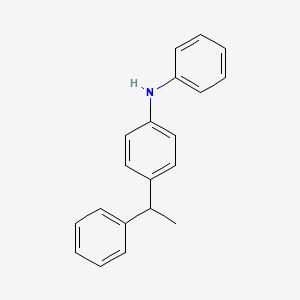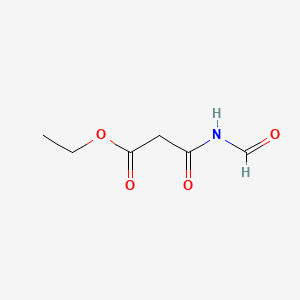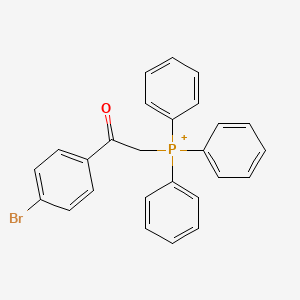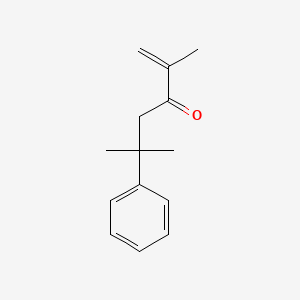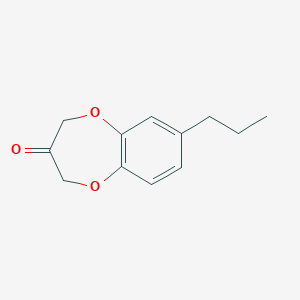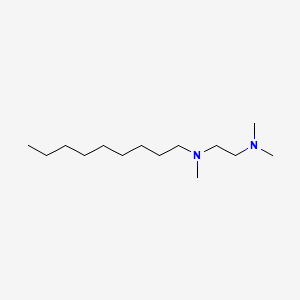
N,N,N'-Trimethyl-N'-nonylethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’-Trimethyl-N’-nonylethylenediamine: is an organic compound with the molecular formula C14H32N2. It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with methyl and nonyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N,N’-Trimethyl-N’-nonylethylenediamine can be synthesized through the alkylation of ethylenediamine with nonyl and methyl halides. The reaction typically involves the following steps:
Alkylation of Ethylenediamine: Ethylenediamine is reacted with nonyl halide (e.g., nonyl bromide) in the presence of a base such as sodium hydroxide to form N-nonylethylenediamine.
Methylation: The resulting N-nonylethylenediamine is then methylated using methyl iodide or methyl bromide to yield N,N,N’-Trimethyl-N’-nonylethylenediamine.
Industrial Production Methods: In industrial settings, the production of N,N,N’-Trimethyl-N’-nonylethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N,N’-Trimethyl-N’-nonylethylenediamine can undergo oxidation reactions, where the nitrogen atoms are oxidized to form corresponding oxides or nitroso compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl or nonyl groups are replaced by other functional groups.
Acylation: It can also undergo acylation reactions to form amides or other acyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Acylation: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base or catalyst.
Major Products:
Oxidation Products: Oxides or nitroso compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Acylation Products: Amides or other acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N,N’-Trimethyl-N’-nonylethylenediamine is used as a ligand in coordination chemistry, where it forms complexes with metal ions
Biology: In biological research, this compound is used as a reagent for modifying biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids, facilitating the study of their structure and function.
Medicine: N,N,N’-Trimethyl-N’-nonylethylenediamine has potential applications in drug development. It can be used as a building block for synthesizing pharmaceutical compounds with desired biological activities.
Industry: In industrial applications, this compound is used as a surfactant and emulsifier. It is also employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N,N’-Trimethyl-N’-nonylethylenediamine involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, influencing their reactivity and catalytic properties. Additionally, its ability to undergo nucleophilic substitution and acylation reactions allows it to modify biomolecules and other substrates, altering their chemical and physical properties.
Comparación Con Compuestos Similares
N,N,N’-Trimethylethylenediamine: This compound is similar in structure but lacks the nonyl group. It is used in similar applications but may have different reactivity and properties.
N,N,N’,N’-Tetramethylethylenediamine: This compound has four methyl groups instead of three methyl and one nonyl group. It is commonly used as a ligand and catalyst in organic synthesis.
Uniqueness: N,N,N’-Trimethyl-N’-nonylethylenediamine is unique due to the presence of the nonyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring surfactant or emulsifying properties. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds.
Propiedades
Número CAS |
93761-34-3 |
|---|---|
Fórmula molecular |
C14H32N2 |
Peso molecular |
228.42 g/mol |
Nombre IUPAC |
N,N,N'-trimethyl-N'-nonylethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h5-14H2,1-4H3 |
Clave InChI |
MXCOFYHDAGITSL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN(C)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


